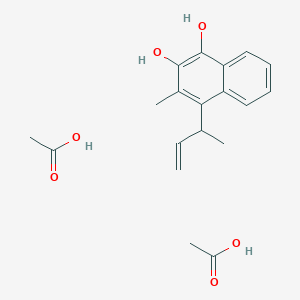
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a naphthalene diol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the naphthalene diol derivative. One common method involves the hydroxylation of an alkene using osmium tetroxide, which results in the formation of a vicinal diol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol: shares similarities with other naphthalene diol derivatives and acetic acid esters.
Naphthalene-1,2-diol: A simpler diol derivative of naphthalene.
This compound: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications and applications in various fields.
Propiedades
Número CAS |
89510-33-8 |
|---|---|
Fórmula molecular |
C19H24O6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C15H16O2.2C2H4O2/c1-4-9(2)13-10(3)14(16)15(17)12-8-6-5-7-11(12)13;2*1-2(3)4/h4-9,16-17H,1H2,2-3H3;2*1H3,(H,3,4) |
Clave InChI |
LZWLRKNRDNPHRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1O)O)C(C)C=C.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
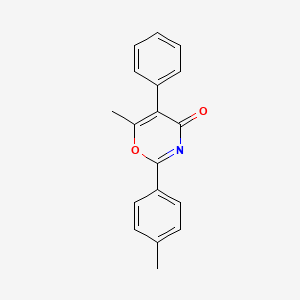

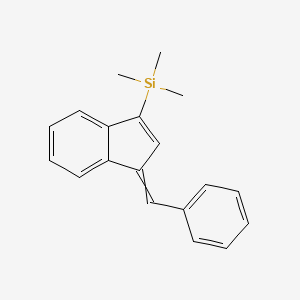

![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)

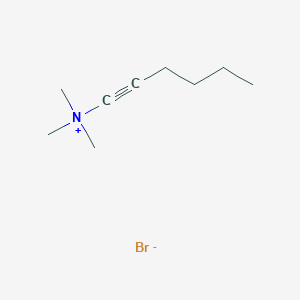
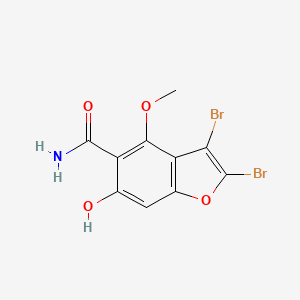
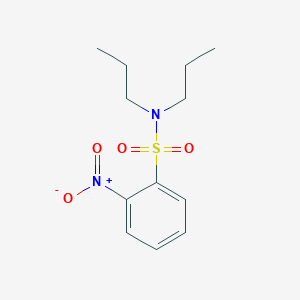
![1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene](/img/structure/B14382770.png)


